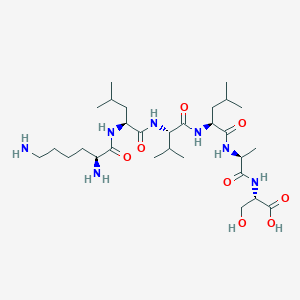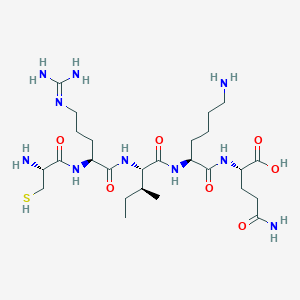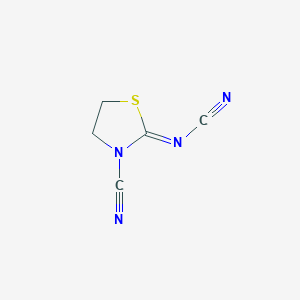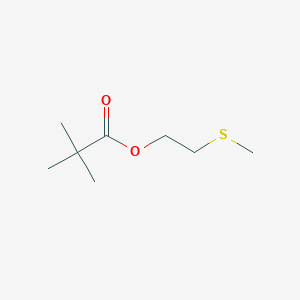![molecular formula C12H17NO3S B14231819 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid CAS No. 819863-05-3](/img/structure/B14231819.png)
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with a suitable amine, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters
Mechanism of Action
The mechanism of action of 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. It can mimic the activity of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways within cells, leading to its observed effects .
Comparison with Similar Compounds
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid can be compared to other sulfonic acid derivatives, such as:
Taurine: A well-known sulfonic acid with various biological roles, including as a neurotransmitter.
3-Amino-1-propanesulfonic acid: Another sulfonic acid derivative with applications in medicine and biology
Properties
CAS No. |
819863-05-3 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16)9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16)/t12-/m0/s1 |
InChI Key |
DEZXRQCEYKVZSY-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NCCCS(=O)(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)

